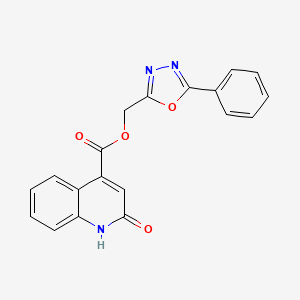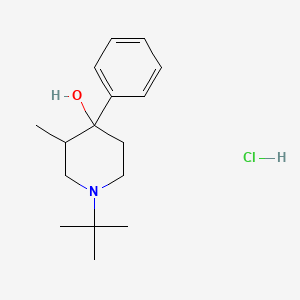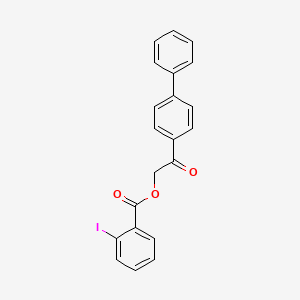
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-hydroxy-4-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-hydroxy-4-quinolinecarboxylate, also known as PQM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PQM is a heterocyclic compound that contains a quinoline ring and an oxadiazole ring.
Wirkmechanismus
The exact mechanism of action of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-hydroxy-4-quinolinecarboxylate is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with cellular targets, such as enzymes and receptors, and modulating their activity. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of various microorganisms, including bacteria and fungi. This compound has also been shown to exhibit cytotoxic effects against various cancer cell lines. In addition, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to exhibit insecticidal and herbicidal activities by disrupting the nervous system of insects and interfering with photosynthesis in plants.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-hydroxy-4-quinolinecarboxylate is its broad-spectrum biological activity, which makes it a promising candidate for the development of novel drugs and agrochemicals. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-hydroxy-4-quinolinecarboxylate. One possible direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the elucidation of the exact mechanism of action of this compound, which could lead to the development of more potent and selective compounds. Furthermore, the evaluation of the safety and toxicity of this compound in vivo is necessary to determine its potential as a therapeutic agent. Finally, the development of this compound-based materials for use in electronic devices is an exciting area of research that could lead to the development of novel technologies.
Synthesemethoden
The synthesis of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-hydroxy-4-quinolinecarboxylate can be achieved by reacting 2-hydroxy-4-quinolinecarboxylic acid with thionyl chloride to form 2-chloro-4-quinolinecarboxylic acid, which is then reacted with hydrazine hydrate to form 2-hydrazino-4-quinolinecarboxylic acid. The latter is then reacted with phenyl isocyanate to form this compound.
Wissenschaftliche Forschungsanwendungen
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-hydroxy-4-quinolinecarboxylate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. In agriculture, this compound has been shown to exhibit insecticidal and herbicidal activities. In material science, this compound has been shown to have potential applications in the development of organic electronic devices.
Eigenschaften
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-oxo-1H-quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c23-16-10-14(13-8-4-5-9-15(13)20-16)19(24)25-11-17-21-22-18(26-17)12-6-2-1-3-7-12/h1-10H,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXNEUSOWIYMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(isopropylthio)propoxy]-3-methoxybenzene](/img/structure/B5172144.png)
![3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5172160.png)

![3-chloro-5-(4-chlorophenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5172180.png)
![ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5172186.png)
![N-(2,4-difluorophenyl)-4-[(dimethylamino)sulfonyl]-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]benzamide](/img/structure/B5172198.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5172206.png)
![6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5172209.png)
![4-({3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonic acid](/img/structure/B5172219.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide](/img/structure/B5172227.png)

![[(1-{[1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine bis(trifluoroacetate)](/img/structure/B5172239.png)
